
Metiamide
Vue d'ensemble
Description
Le métiamide est un antagoniste du récepteur H2 de l’histamine qui a été développé à partir d’un autre antagoniste H2, le burimamide. Il s’agissait d’un composé intermédiaire dans le développement du médicament anti-ulcéreux réussi, la cimétidine (Tagamet) . Le métiamide est connu pour sa capacité à inhiber la sécrétion d’acide gastrique, ce qui en fait un composé important dans le traitement des ulcères peptiques et d’autres troubles liés à l’acide .
Mécanisme D'action
Le métiamide exerce ses effets en se liant au récepteur H2 situé sur la membrane basolatérale de la cellule pariétale gastrique. Cette liaison bloque les effets de l’histamine, ce qui entraîne une réduction de la sécrétion d’acide gastrique et une diminution du volume et de l’acidité gastriques . L’inhibition compétitive du récepteur H2 entraîne les effets thérapeutiques observés dans le traitement des ulcères peptiques et d’autres troubles liés à l’acide .
Analyse Biochimique
Biochemical Properties
Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, this compound blocks the effects of histamine, leading to a reduction in gastric acid secretion .
Cellular Effects
This compound has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .
Molecular Mechanism
The mechanism of action of this compound involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .
Temporal Effects in Laboratory Settings
This compound has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors
Dosage Effects in Animal Models
In animal models, the dosage of this compound has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .
Metabolic Pathways
This compound inhibits many of the isoenzymes of the hepatic CYP450 enzyme system
Transport and Distribution
It is known that this compound binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .
Subcellular Localization
The subcellular localization of this compound is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du métiamide implique plusieurs étapes :
Réaction de l’acétoacétate d’éthyle 2-chloro avec de la formamide : Cette réaction produit le 4-carboéthoxy-5-méthylimidazole.
Réduction de l’ester carboxylique : L’ester carboxylique est réduit à l’aide de sodium dans de l’ammoniac liquide par réduction de Birch, ce qui donne l’alcool correspondant.
Méthodes de production industrielle
La production industrielle du métiamide suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin d’assurer un rendement élevé et une pureté élevée du produit final. L’utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes automatisés permet d’accroître la production tout en maintenant la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le métiamide subit différents types de réactions chimiques, notamment :
Oxydation : Le métiamide peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le métiamide en ses dérivés aminés correspondants.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers analogues avec des groupes thiourée modifiés.
Applications de la recherche scientifique
Le métiamide a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier les antagonistes du récepteur H2 de l’histamine.
Biologie : Enquête sur ses effets sur la sécrétion d’acide gastrique et son rôle potentiel dans la modulation des réponses immunitaires.
Médecine : Principalement utilisé dans le traitement des ulcères peptiques et d’autres troubles liés à l’acide.
Applications De Recherche Scientifique
Pharmacological Properties and Mechanism of Action
Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Clinical Applications
1. Treatment of Acid-Related Disorders
- Gastroesophageal Reflux Disease (GERD) : this compound has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .
- Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .
2. Stress Ulcer Prevention
this compound has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with this compound exhibited no ulcer formation compared to a significant incidence in untreated controls .
Research Findings
Numerous studies have documented the effectiveness of this compound across various experimental setups:
Toxicology and Safety Profile
Toxicological assessments have indicated that this compound has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that this compound can be safely administered within therapeutic ranges.
Comparaison Avec Des Composés Similaires
Composés similaires
Burimamide : Le précurseur du métiamide, moins puissant et moins stable à pH physiologique.
Cimétidine : Développé à partir du métiamide, plus puissant et avec moins d’effets secondaires.
Unicité du métiamide
Le métiamide est unique en raison de son rôle intermédiaire dans le développement de la cimétidine. Il a fourni des informations cruciales sur la relation structure-activité des antagonistes du récepteur H2, conduisant au développement de médicaments plus efficaces et plus sûrs. Malgré sa promesse initiale, l’utilisation clinique du métiamide a été limitée en raison de l’apparition d’agranulocytose chez certains patients .
Activité Biologique
Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound.
Overview of this compound
This compound was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .
This compound's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for this compound is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .
Comparative Efficacy
Compound | ED50 (μmol/kg) | Kb Values (μM) | Activity Comparison |
---|---|---|---|
This compound | 16 (oral), 3.1 (IV) | 0.75 (uterine), 0.92 (heart) | ~10x higher than burimamide |
Burimamide | Not specified | 7.8 (atrial muscle) | Baseline for comparison |
In Vitro Studies
In vitro studies have demonstrated that this compound is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate this compound's strong affinity for H2 receptors, which is crucial for its pharmacological action.
In Vivo Studies
In vivo studies conducted on dogs have shown that this compound effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of this compound resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .
Case Study: Gastric Secretion Inhibition
A study involving anesthetized dogs highlighted the effects of this compound on gastric secretion. Administration of this compound shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .
Effects on Neutrophil Motility
Interestingly, this compound has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, this compound does not affect true chemotaxis, suggesting a complex interaction with immune responses .
Safety and Adverse Effects
While this compound has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that this compound did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .
Propriétés
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34839-70-8 | |
Record name | Metiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metiamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.